molecular formula C10H5F5O2 B14586148 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid CAS No. 61587-27-7

4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid

Cat. No.: B14586148
CAS No.: 61587-27-7
M. Wt: 252.14 g/mol
InChI Key: GNHJJMQFRVIFKE-UHFFFAOYSA-N
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Description

4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is a fluorinated organic compound characterized by the presence of a benzoic acid moiety attached to a pentafluoropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the pentafluoropropenyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions produce carboxylate and hydrogenated compounds, respectively.

Scientific Research Applications

4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pentafluoropropenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    1,2,3,3,3-Pentafluoropropene: A related fluorinated compound with similar chemical properties but different applications.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in various chemical reactions and industrial applications.

Uniqueness: 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61587-27-7

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzoic acid

InChI

InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)5-1-3-6(4-2-5)9(16)17/h1-4H,(H,16,17)

InChI Key

GNHJJMQFRVIFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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